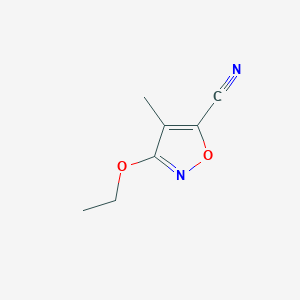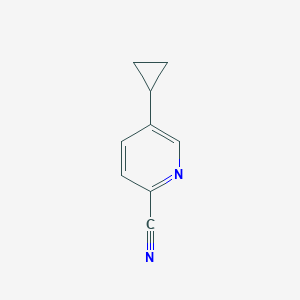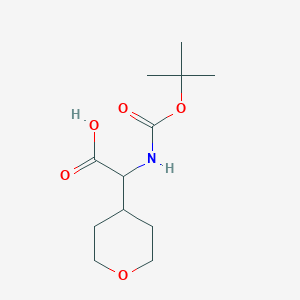
3-Ethoxy-4-methylisoxazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-4-methylisoxazole-5-carbonitrile, also known as EMIC, is a synthetic compound used in scientific research. It belongs to the isoxazole class of compounds and has been studied for its potential therapeutic applications. EMIC has shown promising results in various research studies, and
作用機序
3-Ethoxy-4-methylisoxazole-5-carbonitrile has been shown to inhibit the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a role in various cellular processes such as glycogen metabolism, cell cycle progression, and apoptosis. Inhibition of GSK-3β has been shown to have potential therapeutic effects in various diseases such as cancer, neurodegenerative diseases, and diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell walls. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid beta accumulation.
実験室実験の利点と制限
3-Ethoxy-4-methylisoxazole-5-carbonitrile has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable and has a long shelf life, which makes it ideal for storage and transportation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. This compound also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 3-Ethoxy-4-methylisoxazole-5-carbonitrile. One potential direction is to explore its use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to investigate its potential use in the treatment of other diseases such as diabetes and inflammatory diseases. In addition, further research is needed to understand the mechanism of action of this compound and to develop more effective analogs with improved bioavailability and solubility.
合成法
3-Ethoxy-4-methylisoxazole-5-carbonitrile can be synthesized through a multistep process involving the reaction of ethyl acetoacetate and hydroxylamine hydrochloride to form ethyl 3-oxo-4-hydroxy-5-aminopentanoate. This intermediate is then reacted with acetic anhydride and phosphorus pentoxide to form ethyl 3-acetoxy-4-hydroxy-5-aminopentanoate. The final step involves the reaction of this compound with sodium ethoxide and acetonitrile to form this compound.
科学的研究の応用
3-Ethoxy-4-methylisoxazole-5-carbonitrile has been studied for its potential therapeutic applications in various research studies. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its antifungal and antibacterial properties. In addition, this compound has been shown to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
194286-84-5 |
|---|---|
分子式 |
C7H8N2O2 |
分子量 |
152.15 g/mol |
IUPAC名 |
3-ethoxy-4-methyl-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C7H8N2O2/c1-3-10-7-5(2)6(4-8)11-9-7/h3H2,1-2H3 |
InChIキー |
BAFVEJBFCGDCRA-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C#N |
正規SMILES |
CCOC1=NOC(=C1C)C#N |
同義語 |
5-Isoxazolecarbonitrile,3-ethoxy-4-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)



![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)



![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)


![[(2-Anilino-4-chlorobenzoyl)amino]thiourea](/img/structure/B63604.png)
![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)